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ADME Properties and Pharmacokinetic Parameters of
Pacritinib

The table below summarizes the quantitative ADME data for pacritinib from preclinical and human studies.

Parameter Preclinical Species
Human (Recommended Dose: 200 mg
twice daily)

Absorption

• Tmax (h) Information not available in

search results

4 - 5 [1]

• Oral Bioavailability

(%)

Mouse: 39%; Rat: 10%; Dog: 24%

[2]

Not fully quantified (systemic exposure

considered relatively high) [2]

Distribution

• Apparent Volume of
Distribution (Vd/F)

Mouse: 14.2 L/kg; Rat:
Information not available; Dog:

8.5 L/kg [2]

~229 L (steady-state) [1]
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Parameter Preclinical Species
Human (Recommended Dose: 200 mg
twice daily)

• Plasma Protein

Binding (%)

Lower than in humans (approx. 5-

fold difference) [2]

98.8% [1]

Metabolism

• Primary Enzyme CYP3A4 (in vitro) [2] CYP3A4 (primary) [1]

• Major Metabolites M1 (oxidation), M2 (dealkylation),

M3 (oxidation), M4 (reduction) [2]

M1 and M2 (major circulating, ~10% of

parent exposure); others: M3, M4 [2] [1]

Excretion

• Feces (% of dose) ~91% (mouse, radiolabeled study)
[2]

~87% (primarily as metabolites) [1]

• Urine (% of dose) Information not available in
search results

~6% (primarily as metabolites) [1]

• Half-life (t1/2) Mouse: 5.6 h; Rat: Information not
available; Dog: 4.6 h [2]

27.7 h (effective half-life) [1]

• Clearance (CL) Mouse: 8.0 L/h/kg; Rat: 1.6
L/h/kg; Dog: 1.6 L/h/kg [2]

2.09 L/h (apparent clearance) [1]

Experimental Protocols and Methodologies

The data in the previous section were derived from standardized and validated experimental protocols.

In Vitro Metabolism and Plasma Protein Binding

Objective: To identify primary metabolic enzymes and metabolites, and to determine plasma protein
binding affinity across species [2].

Methodology:
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Microsomal Incubations: Pacritinib was incubated with human, mouse, and dog liver
microsomes. Metabolites were identified using liquid chromatography-mass spectrometry (LC-
MS) [2].

CYP Reaction Phenotyping: Pacritinib was incubated with a panel of recombinant human
cytochrome P450 (CYP) enzymes to identify the primary metabolizing enzyme [2].

Plasma Protein Binding: The binding affinity was measured in vitro using methods like
equilibrium dialysis or ultrafiltration across mouse, dog, and human plasma [2].

Quantitative Bioanalysis using LC-MS/MS

Objective: To develop a rapid, sensitive, and validated method for quantifying pacritinib
concentrations in biological matrices (e.g., rat plasma) for PK and drug-drug interaction (DDI) studies
[3].

Methodology [3]:
Equipment: Shimadzu LC-20AT ultraperformance liquid chromatography system coupled with

a Shimadzu 8040 triple quadrupole mass spectrometer.
Chromatography:

Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm).
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid

in methanol (B).
Flow Rate: 0.3 mL/min with a total run time of 3.0 min.

Mass Spectrometry:
Ionization: Electrospray Ionization (ESI), positive mode.

Detection: Multiple Reaction Monitoring (MRM).
Transitions: m/z 473.25 → 97.15 for pacritinib; m/z 441.20 → 138.20 for the internal

standard (Ibrutinib).
Validation: The method was validated per FDA guidelines, demonstrating linearity (1–1500

ng/mL), precision (RSD% <14.52), and acceptable recovery and stability.

In Vivo Pharmacokinetic and Mass Balance Studies

Objective: To determine the fundamental PK parameters, absolute oral bioavailability, and routes of

elimination in preclinical models and humans [2].
Methodology:

Study Design: Single or multiple-dose studies were conducted in mice, rats, dogs, and
humans. Plasma samples were collected over time and analyzed to determine concentration-

time profiles [2].
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Mass Balance: A single oral dose of radiolabeled ([14C]) pacritinib was administered to

mice. Excreta (feces and urine) were collected and analyzed for total radioactivity to determine
the mass balance [2].

Tissue Distribution: Utilizing Quantitative Whole-Body Autoradiography (QWBA) in mice to
visualize the distribution of radioactivity to various tissues and organs after a single dose [2].

Pacritinib Metabolism and Key Interactions

The following diagram, generated using Graphviz, illustrates the primary metabolic pathway of pacritinib

and its major drug-drug interactions.
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Pacritinib metabolism and key interactions: metabolized primarily by CYP3A4 into four major metabolites,

with exposure increased by inhibitors and decreased by inducers.

Metabolic Pathway: Pacritinib is primarily metabolized by CYP3A4 into four major metabolites (M1-

M4) [2] [1]. The parent drug is the major circulating component in plasma and is responsible for the
primary pharmacologic activity [1].

Clinical DDI Evidence: A study in rats showed that co-administration with the strong CYP3A4
inhibitor isavuconazole resulted in a 2.5 to 3.0-fold increase in pacritinib exposure (AUC and

Cmax), while the inducer rifampicin decreased its AUC by 90% [3] [1]. This necessitates caution and
potential dose adjustments in clinical practice.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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